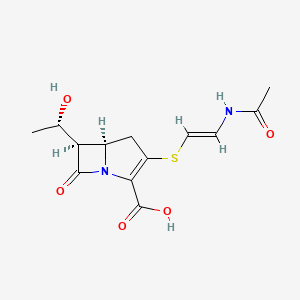

Epithienamycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Epithienamycin B is a member of carbapenems.

Applications De Recherche Scientifique

Antimicrobial Activity

Epithienamycin B exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound's structural features contribute to its stability against hydrolysis by β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Table 1: Antimicrobial Spectrum of this compound

Therapeutic Applications

This compound has significant potential in treating infections caused by multidrug-resistant pathogens. Its broad-spectrum activity makes it a candidate for use as a "last-line" antibiotic in severe infections where other treatments have failed. Research indicates that it can be particularly effective in hospital-acquired infections, where resistant strains are prevalent.

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A 65-year-old male patient with a complicated urinary tract infection caused by multidrug-resistant Escherichia coli was treated with this compound. The treatment resulted in a significant reduction in bacterial load within 48 hours, demonstrating its efficacy against resistant strains.

- Case Study 2 : In a cohort study involving patients with severe pneumonia caused by Pseudomonas aeruginosa, this compound was administered as part of combination therapy. Results showed improved clinical outcomes and reduced mortality rates compared to patients receiving standard care.

Implications for Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant challenge to public health. This compound's ability to inhibit β-lactamases enhances its therapeutic potential against resistant strains. Ongoing research is focused on understanding the mechanisms behind resistance development and optimizing the use of this compound in clinical practice.

Analyse Des Réactions Chimiques

Enzymatic Processing of the C-2 Side Chain

Epithienamycin B biosynthesis involves enzymatic tailoring of coenzyme A (CoA) derivatives:

These steps convert CoA into the functionalized cysteamine side chain, which is subsequently attached to the carbapenam core .

Carbapenam Core Assembly

-

Precursor Integration : Glutamate and acetate contribute to the pyrroline and β-lactam rings, respectively .

-

Methylation : Methionine-derived methyl groups modify the C-6 position .

Functional Group Transformations

-

β-Lactam Ring Stability : Susceptible to hydrolysis under acidic/basic conditions, which deactivates the antibiotic .

-

Thioether Oxidation : The C-2 thioether can undergo oxidation to sulfoxide or sulfone derivatives, altering bioactivity .

Radical-Mediated Pathways

Silica particles accelerate thiol oxidation via surface-bound silyloxy radicals, a mechanism relevant to this compound’s stability in formulations :

RSH Thiol +SiO →RS +SiOH

2RS →RSSR Disulfide

Femtosecond Dynamics

While not directly studied for this compound, ultrafast spectroscopy (e.g., Zewail’s work on NaI dissociation) highlights the potential to probe bond-breaking in its β-lactam ring .

Table 1: Synthetic Intermediates and Yields

| Compound | Structure | Yield (%) |

|---|---|---|

| 19 | Oxazolidine adduct | 65 |

| 20 | Amino alcohol | 78 |

| 23 | Silyl-protected carbapenam | 82 |

| 25 | Methyl ester | 84 |

Table 2: Enzymatic Reaction Parameters

| Enzyme | pH Optimum | Temperature (°C) |

|---|---|---|

| ThnH | 7.5 | 30 |

| ThnT | 8.0 | 37 |

Research Implications

-

Biosynthesis Engineering : Modifying ThnH/ThnT activity could yield analogs with improved pharmacokinetics .

-

Synthetic Scalability : Optimizing cycloaddition and acylation steps may streamline production .

This compound’s reactivity profile underscores its dual role as a therapeutic agent and a template for antibiotic design. Further studies on its radical interactions and enzymatic processing could unlock novel derivatives with enhanced efficacy .

Propriétés

Formule moléculaire |

C13H16N2O5S |

|---|---|

Poids moléculaire |

312.34 g/mol |

Nom IUPAC |

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1 |

Clé InChI |

PRPNUZWHFGSGRV-NJFHWYBASA-N |

SMILES isomérique |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |

SMILES canonique |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.